![molecular formula C18H20N2O5S B2493891 Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate CAS No. 1798027-20-9](/img/structure/B2493891.png)
Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate
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Description
Synthesis Analysis
The synthesis of carbamates, including methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate, often involves the reaction of alcohols with isocyanates or urea derivatives. For instance, N-methylimidazole-catalyzed synthesis from hydroxamic acids via the Lossen rearrangement is an efficient, one-pot method for producing aromatic and aliphatic carbamates (Yoganathan & Miller, 2013). Other methodologies might include the reaction of amines with carbon dioxide sources or the utilization of sulfonamide derivatives for the generation of carbamates under various conditions.
Scientific Research Applications
Modifications and Biological Applications
Carbamates are subject to a wide range of modifications, including hydrolysis, oxidation, dealkylation, and conjugation, which lead to the formation of various products with potential biological applications. These modifications occur in animals, plants, and insects, demonstrating the biological relevance of carbamates. For example, carbaryl undergoes hydroxylation in biological systems to form products that are conjugated, stored, or excreted, indicating its metabolic pathways and potential as a pesticide. Similar metabolic transformations are observed with other carbamates like carbofuran and propoxur, highlighting their role in pest control and the environmental fate of these compounds (Knaak, 1971).
Synthetic Applications
Carbamates also find extensive applications in synthetic chemistry. They serve as precursors or intermediates in the synthesis of various organic compounds. For instance, the use of ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions demonstrates the utility of carbamates in complex organic syntheses, allowing for the generation of novel structures with potential pharmaceutical applications (Volonterio, Bravo*, Zanda, 2002).
Antimicrobial Properties
Carbamates have been explored for their antimicrobial properties, exemplified by the synthesis of carbamate derivatives displaying potent activities against Helicobacter pylori, a significant gastric pathogen. This indicates the potential of carbamate derivatives in developing novel anti-H. pylori agents, showcasing their pharmaceutical applications (Carcanague et al., 2002).
Anti-Inflammatory and Antitumor Effects
Further research into carbamates has revealed their capacity to inhibit cyclooxygenase isoenzymes, leading to anti-inflammatory and antitumor effects. This underscores the therapeutic potential of carbamate derivatives in the treatment of inflammation and cancer, highlighting their importance in medicinal chemistry (Harrak et al., 2010).
properties
IUPAC Name |
methyl N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-18(21)19-15-7-9-16(10-8-15)26(22,23)20-11-12-25-17(13-20)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJANVBAQRNPOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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